molecular formula C7H9ClF2N2 B13493950 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

Cat. No.: B13493950
M. Wt: 194.61 g/mol
InChI Key: HWRWIYYDZMOHRQ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-(1,1-difluoroethyl)pyridine with ammonia or an amine under suitable conditions to form the desired amine derivative . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with potential applications in medicinal chemistry as a precursor for various pharmaceutical applications. The compound features a pyridine ring substituted with a 1,1-difluoroethyl group at the fourth position and an amine group at the second position.

Chemical Properties and Reactions

This compound has a molecular weight of approximately 194.61 g/mol. The chemical behavior of this compound can be explored through various types of reactions.

Medicinal Chemistry

This compound is known for its potential in medicinal chemistry, particularly as a precursor for various pharmaceutical applications. Aminopyridine derivatives, including this compound, have potential use in treating or preventing peripheral and central nervous system disorders such as substance tolerance or dependence, anxiety disorders, depression, mood disorders, psychosis, inflammatory or neuropathic pain, memory deficits, Alzheimer's disease, Parkinson's disease, migraine, ischemia, drug abuse, and addiction .

Biological Activities

Research suggests that this compound exhibits biological activities. Preliminary studies suggest that it may interact with protein kinases and other enzymes involved in cellular signaling pathways.

GPR52 Agonists

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Biological Activity

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential as a precursor for various pharmaceutical applications. This article explores its biological activities, particularly its interactions with key biological targets and its implications in drug development.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C7H8F2N·HCl
  • Molecular Weight : Approximately 194.61 g/mol
  • Structure : It features a pyridine ring substituted with a 1,1-difluoroethyl group at the fourth position and an amine group at the second position.

Biological Activity

Recent studies have indicated that this compound exhibits notable biological activities, primarily through its interactions with protein kinases and other enzymes involved in cellular signaling pathways.

Key Findings

  • Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. In particular, it shows:
    • KiK_i for mTOR: approximately 32.7 nM.
    • KiK_i for p110α (a PI3K isoform): approximately 2.2 nM, indicating a strong affinity for these targets .
  • Antitumor Activity : In preclinical models, the compound demonstrated significant antitumor efficacy. For example, it was effective in a xenograft model at concentrations lower than those required for related compounds .
  • Safety Profile : The no-observed-adverse-effect level (NOAEL) in beagle dogs was determined to be 10 mg/kg/day, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-2-(trifluoromethyl)pyridine147149-98-20.94Contains trifluoromethyl instead of difluoroethyl
2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride2044705-13-50.83Additional fluorine substitution on pyridine
3-Fluoro-2-methylpyridin-4-amine15931-21-20.77Different substitution pattern affecting properties
5-Methyl-2-(trifluoromethyl)pyridine1620-71-90.75Methyl group alters reactivity and solubility
2-(Trifluoromethyl)pyridin-3-amine106877-32-10.75Trifluoromethyl group changes electronic properties

Study on PI3K Inhibition

A study conducted on the efficacy of various inhibitors revealed that the optimized binding module of this compound resulted in enhanced potency against PI3K compared to other structural analogs . The research utilized X-ray crystallography to elucidate the interactions at the ATP-binding site, confirming its role as a promising candidate for cancer therapy.

Safety and Pharmacokinetics

Another significant investigation focused on the pharmacokinetic profile of this compound showed satisfactory oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), indicating potential for therapeutic use without severe toxicity .

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

4-(1,1-difluoroethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)5-2-3-11-6(10)4-5;/h2-4H,1H3,(H2,10,11);1H

InChI Key

HWRWIYYDZMOHRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)N)(F)F.Cl

Origin of Product

United States

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